molecular formula C5H7NO2 B1582188 2,5-Piperidinedione CAS No. 52065-78-8

2,5-Piperidinedione

Cat. No. B1582188
CAS RN: 52065-78-8
M. Wt: 113.11 g/mol
InChI Key: ICZVBOAABXHPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Piperidinedione (2,5-PD) is a chemical compound that is widely used in synthetic organic chemistry due to its unique properties. It is an important starting material for the synthesis of various heterocyclic compounds and has been used in the preparation of a wide range of pharmaceuticals, agrochemicals, and other industrial products. In addition, 2,5-PD has been extensively studied for its biological activities and has been found to have a wide range of applications in the fields of medicine, agriculture, and food science.

Scientific Research Applications

Treatment of Sickle Cell Disease and β-Thalassemia

Piperidine-2,5-dione derivatives have been found to be effective in treating Sickle Cell Disease and β-Thalassemia . These diseases are severe inherited blood disorders that can cause red blood cells to contort into a sickle shape, leading to intense pain, organ damage, and premature death . The derivatives work by reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .

Analgesic Activities

2,6-Piperidinedione derivatives have been evaluated for potential analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals from going to the brain or by interfering with the brain’s interpretation of the signals .

Anticonvulsant Activities

These compounds have also been evaluated for potential anticonvulsant activities . Anticonvulsants are a diverse group of pharmacological agents used in the treatment of epileptic seizures .

Sedative Effects

2,6-Piperidinedione derivatives have shown significant sedative effects . Sedatives are substances that induce sedation by reducing irritability or excitement .

Hypnotic Activities

The investigated compounds induced hypnotic activity and prolonged the phenobarbital sodium-induced sleep as compared with the control group . Hypnotics are a class of drugs that help people with sleep problems or insomnia to get restful sleep .

CNS Activities

2,6-Piperidinedione derivatives have been evaluated for other Central Nervous System (CNS) activities . The CNS is part of the nervous system consisting of the brain and spinal cord. It is involved in the control of most bodily functions, including awareness, movements, sensations, thoughts, speech, and memory .

Mechanism of Action

Target of Action

The primary target of 2,5-Piperidinedione, also known as Piperidine-2,5-dione, is the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

2,5-Piperidinedione interacts with its target, the GABA (A) Receptor, by binding at a distinct binding site associated with a Cl- ionopore . This interaction increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus .

Biochemical Pathways

The action of 2,5-Piperidinedione affects the 2-amino-3-hydroxycyclopent-2-enone biosynthesis pathway . This pathway is involved in the synthesis of 5-aminolevulinyl-CoA, a key intermediate in the biosynthesis of heme, a vital component of hemoglobin .

Pharmacokinetics

It’s known that the compound is stable under normal conditions but decomposes under high temperatures . It’s insoluble in water but soluble in organic solvents like ethanol and acetone , which could influence its bioavailability.

Result of Action

Given its interaction with the gaba (a) receptor, it’s likely that the compound has a sedative effect, similar to other compounds that target this receptor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,5-Piperidinedione. For instance, the compound is stable under normal conditions but decomposes under high temperatures . Therefore, the storage and handling conditions of the compound can significantly impact its efficacy and stability.

properties

IUPAC Name

piperidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-4-1-2-5(8)6-3-4/h1-3H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZVBOAABXHPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336463
Record name 2,5-Piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Piperidinedione

CAS RN

52065-78-8
Record name 2,5-Piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Piperidinedione
Reactant of Route 2
2,5-Piperidinedione
Reactant of Route 3
2,5-Piperidinedione
Reactant of Route 4
2,5-Piperidinedione
Reactant of Route 5
2,5-Piperidinedione
Reactant of Route 6
2,5-Piperidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.